[Bis(2-amino-2-oxoethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(2-amino-2-oxoethyl)amino]acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains both amino and carboxyl functional groups, making it a versatile molecule in biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-amino-2-oxoethyl)amino]acetic acid typically involves the reaction of glycine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(2-amino-2-oxoethyl)amino]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of amino and carboxyl groups, which can participate in different chemical processes .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino groups.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce the compound, often targeting the carboxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, with reagents such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
[Bis(2-amino-2-oxoethyl)amino]acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [Bis(2-amino-2-oxoethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions. The compound can act as a chelating agent, binding to metal ions and affecting their bioavailability and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine: A simple amino acid with similar functional groups but a less complex structure.
Alanine: Another amino acid with a similar backbone but different side chains.
Aspartic Acid: Contains both amino and carboxyl groups, similar to [Bis(2-amino-2-oxoethyl)amino]acetic acid, but with a different arrangement
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to participate in a broader range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
33573-90-9 |
---|---|
Molekularformel |
C6H11N3O4 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-[bis(2-amino-2-oxoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4/c7-4(10)1-9(2-5(8)11)3-6(12)13/h1-3H2,(H2,7,10)(H2,8,11)(H,12,13) |
InChI-Schlüssel |
ZOXLNSONTJRRHK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N)N(CC(=O)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.